molecular formula C10H18N2O4 B11939742 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane CAS No. 52755-26-7

1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane

Cat. No.: B11939742
CAS No.: 52755-26-7
M. Wt: 230.26 g/mol
InChI Key: JGDVBWIUHFZXOF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is a chemical compound with the molecular formula C10H18N2O4 It is characterized by the presence of a cyclohexane ring substituted with two nitro groups and a methyl-nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane typically involves the nitration of cyclohexane derivatives. One common method is the reaction of cyclohexanone with nitroalkanes under acidic conditions. The reaction proceeds through the formation of an intermediate nitroalkene, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The compound can be reduced to amines or hydroxylamines using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1-nitropropyl)-1-nitrocyclopentane
  • 4-(1-Methyl-1-nitropropyl)benzophenone
  • Benzene, 1-(1-methyl-1-nitropropyl)-4-nitro

Uniqueness

1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

52755-26-7

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1-nitro-1-(2-nitrobutan-2-yl)cyclohexane

InChI

InChI=1S/C10H18N2O4/c1-3-9(2,11(13)14)10(12(15)16)7-5-4-6-8-10/h3-8H2,1-2H3

InChI Key

JGDVBWIUHFZXOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCCCC1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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